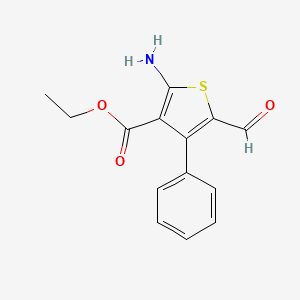![molecular formula C10H11F3N2O3 B2787091 Ethyl 2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanoate CAS No. 2415503-97-6](/img/structure/B2787091.png)
Ethyl 2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanoate, also known as EF24, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. EF24 is a derivative of curcumin, a natural compound found in turmeric, and has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
Ethyl 2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanoate exerts its biological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of STAT3, a transcription factor that plays a key role in cancer cell survival and proliferation. This compound has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been shown to reduce inflammation and oxidative stress in various animal models of disease. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanoate has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in high purity, allowing for consistent and reproducible results. This compound also exhibits potent biological activity at relatively low concentrations, making it a cost-effective research tool. However, this compound has some limitations, including its poor solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
Ethyl 2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanoate has shown great promise as a potential therapeutic agent in various fields of medicine. Future research should focus on further elucidating the molecular mechanisms underlying its biological effects, as well as optimizing its pharmacological properties for clinical use. Additionally, this compound should be tested in clinical trials to evaluate its safety and efficacy in humans. Other potential future directions include exploring the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
Méthodes De Synthèse
Ethyl 2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanoate can be synthesized using a simple one-step reaction between curcumin and ethyl trifluoropyruvate. The reaction is performed in the presence of a base catalyst, such as potassium carbonate, and yields this compound in high purity.
Applications De Recherche Scientifique
Ethyl 2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanoate has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory properties by inhibiting the activation of NF-kB, a transcription factor that plays a key role in the inflammatory response. This compound has also been shown to exhibit potent antioxidant properties by scavenging free radicals and reducing oxidative stress.
Propriétés
IUPAC Name |
ethyl 2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O3/c1-3-18-9(17)6(2)15-8(16)5-4-7(14-15)10(11,12)13/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJGXUACJUODND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C(=O)C=CC(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2787008.png)
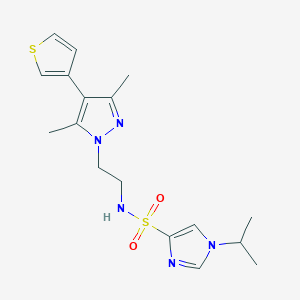
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2787011.png)
![4-tert-butyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2787012.png)
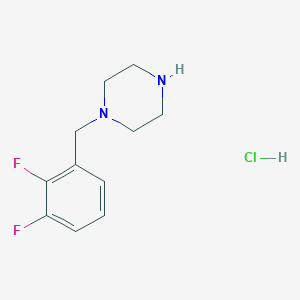
![N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2787014.png)
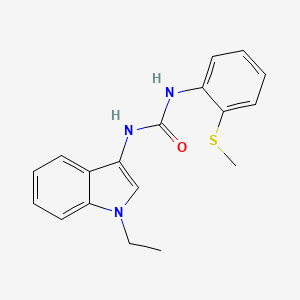
![1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2787018.png)
![7-isopropyl-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2787024.png)
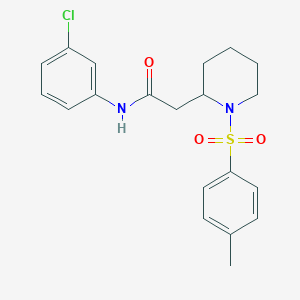
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2787027.png)
